![molecular formula C14H9ClN2O2 B066836 2-(4-Chlorphenyl)-1H-benzo[d]imidazol-5-carbonsäure CAS No. 174422-14-1](/img/structure/B66836.png)

2-(4-Chlorphenyl)-1H-benzo[d]imidazol-5-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

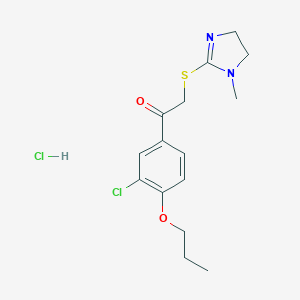

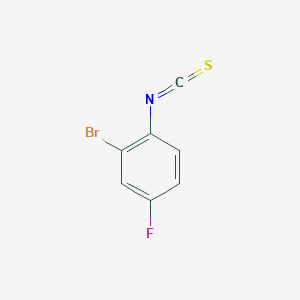

The synthesis of related compounds often involves the reaction of specific substituted benzimidazole with various reagents to introduce additional functional groups. For example, Feng Ya (1997) detailed the synthesis of a structurally related compound by reacting bromomethyl phenyl ketone with a 4,7-dihydro spiro[benzo[d]thiazole-6(5),1'-cyclohexane]-2-amin, showcasing a method that could potentially be adapted for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (Feng Ya, 1997).

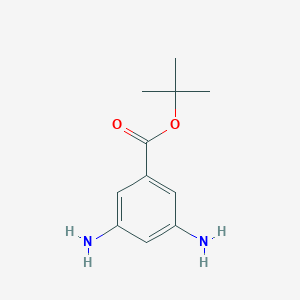

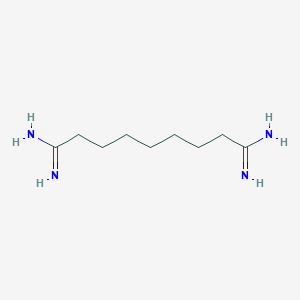

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray diffraction techniques, revealing an essentially planar configuration of the core rings. For instance, Özdemir et al. (2011) characterized the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar molecule, providing insights into the structure-function relationship that could apply to 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid as well (Özdemir, Eren, Dinçer, & Bekdemir, 2011).

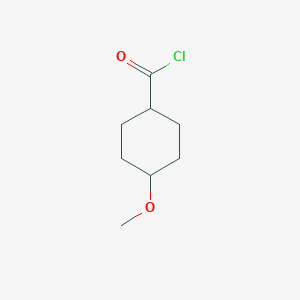

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives often include functionalization to introduce or modify specific groups. The work by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) on the functionalization reactions of related pyrazole derivatives provides insight into the types of chemical transformations that might be relevant for 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, including amide formation and the influence of different reagents and conditions on the product yield and structure (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on related compounds, such as those by K. Y. Yeong et al. (2018), who analyzed the crystal structure of an ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, can provide valuable parallels in understanding the physical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, especially regarding crystal packing and hydrogen bonding interactions (K. Y. Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

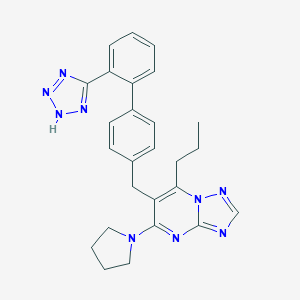

The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for applications in synthesis and material science. The research conducted by B. Al-Hourani et al. (2015), which includes docking studies and crystal structure analysis of tetrazole derivatives, illustrates the kind of analytical work that can be applied to understand the chemical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, particularly in terms of its potential interactions and reactivity patterns (B. Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Wissenschaftliche Forschungsanwendungen

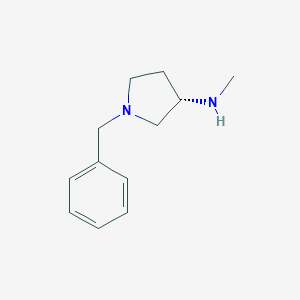

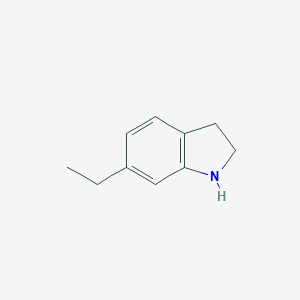

Synthese von trisubstituierten Imidazolen

Diese Verbindungen können bei der Synthese von trisubstituierten Imidazolen verwendet werden . Trisubstituierte Imidazole sind wichtige Heterocyclen, die in verschiedenen Naturstoffen und synthetischen Molekülen vorkommen und ein breites Spektrum an medizinischen Anwendungen aufweisen .

Antibakterielle Aktivität

Imidazol-Derivate, wie diejenigen, die aus diesen Verbindungen synthetisiert werden könnten, haben sich als vielversprechend hinsichtlich ihrer biologischen Eigenschaften, wie z. B. antibakterielle und antifungale Aktivitäten, erwiesen .

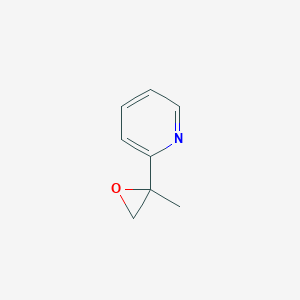

Antitumoraktivität

Imidazol-Derivate haben sich auch als wirksam gegen Krebs gezeigt . Dies macht sie zu einem potenziellen Forschungsbereich für die Entwicklung neuer Krebsbehandlungen .

Entzündungshemmende und analgetische Wirkung

Diese Verbindungen könnten potenziell bei der Entwicklung von entzündungshemmenden und schmerzlindernden Medikamenten eingesetzt werden . Dies ist auf die biologischen Eigenschaften von Imidazol-Derivaten zurückzuführen .

Antihypertensive und antivirale Aktivität

Imidazol-Derivate haben sich als antihypertensiv und antiviral erwiesen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Bluthochdruck und Virusinfektionen hin .

Einsatz in der homogenen Katalyse

Imidazol hat gute photophysikalische Eigenschaften und wird als Ligand in der homogenen Katalyse eingesetzt

Zukünftige Richtungen

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to the chemical characteristics of their nitrogen atoms .

Mode of Action

It’s worth noting that imidazole derivatives are known for their broad pharmacological spectrum . They can interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects .

Pharmacokinetics

The solubility of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be 05 g/l , which could potentially impact its bioavailability.

Result of Action

A related compound was found to have potent in vitro antipromastigote activity, which was justified by a molecular simulation study .

Action Environment

It’s worth noting that the stability of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be stable below +30°c .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEDCUOAVSSAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406808 | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174422-14-1 | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)